molecular formula C16H21N3O3S2 B2940961 N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)cyclohexanecarboxamide CAS No. 923683-11-8

N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)cyclohexanecarboxamide

Cat. No. B2940961
CAS RN: 923683-11-8
M. Wt: 367.48
InChI Key: UKYXGANLXUUAFJ-UHFFFAOYSA-N
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Description

“N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)cyclohexanecarboxamide” is a chemical compound that has been synthesized for various biological activities . It is a derivative of benzothiazole, a heterocyclic compound with a five-membered C3NS ring .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The benzothiazole-2-yl urea was prepared by treating 6-chloro-1,3-benzothiazole-2-amine with sodium cyanate in the presence of glacial acetic acid . The benzothiazole-2-yl-urea was then refluxed with hydrazine hydrate to yield the product N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives, closely related to the chemical structure , have been extensively studied for their corrosion inhibiting effects on steel in acidic environments. These inhibitors demonstrate high efficiency by adsorbing onto metal surfaces through both physical and chemical interactions, offering enhanced protection against corrosion. This application is crucial for extending the lifespan of metal components in industrial settings, emphasizing the importance of such compounds in materials science and engineering (Hu et al., 2016).

Antimicrobial Activity

The synthesis and application of benzothiazole derivatives as antimicrobial agents represent another significant area of research. Specific compounds have shown promising antibacterial activity, especially against strains like Staphylococcus aureus and Bacillus subtilis, without exhibiting cytotoxicity at effective concentrations. This highlights their potential in developing new antibacterial drugs, addressing the growing concern of antibiotic resistance (Palkar et al., 2017).

Cancer Research

In the field of cancer research, specific benzothiazole derivatives have demonstrated potent antitumor properties. These compounds, through various modes of action, show selective cytotoxicity against cancer cell lines, indicating their potential as lead compounds for anticancer drug development. The selective inhibition of tumor growth without affecting healthy cells is a critical aspect of this research, offering insights into novel therapeutic strategies (Yoshida et al., 2005).

Carbonic Anhydrase Inhibition

Research into the inhibition of carbonic anhydrases, enzymes critical for various physiological processes, has identified benzothiazole derivatives as effective inhibitors. These compounds have shown inhibition in low micromolar and nanomolar ranges across different isoforms of the enzyme, suggesting their potential in treating conditions like glaucoma, epilepsy, and altitude sickness. The detailed structure-activity relationships explored in these studies provide a basis for the design of more potent and selective inhibitors (Ulus et al., 2016).

Green Chemistry

The synthesis of benzothiazole derivatives also emphasizes principles of green chemistry, focusing on minimizing the environmental impact of chemical processes. Reactions conducted in water as a solvent and yielding nearly quantitative outputs highlight the shift towards more sustainable and eco-friendly synthesis methods. This approach not only reduces hazardous waste but also aligns with global sustainability goals (Horishny & Matiychuk, 2020).

Mechanism of Action

While the specific mechanism of action for “N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)cyclohexanecarboxamide” is not explicitly mentioned in the sources, benzothiazole derivatives have been found to have various biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Future Directions

Benzothiazole derivatives have shown promise in various biological activities, suggesting potential for future research and development . Further studies could focus on optimizing the synthesis process, exploring other biological activities, and conducting in-depth safety and hazard assessments.

properties

IUPAC Name

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S2/c1-19(2)24(21,22)12-8-9-13-14(10-12)23-16(17-13)18-15(20)11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYXGANLXUUAFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide

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